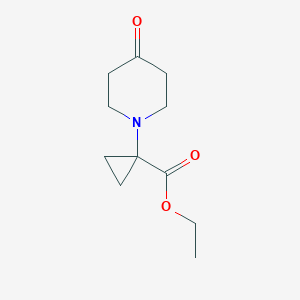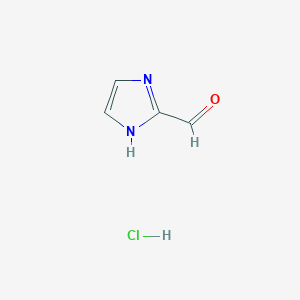
1H-Imidazole-2-carbaldehyde hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole-2-carbaldehyde hydrochloride is a heterocyclic compound that features an imidazole ring with an aldehyde group at the second position. This compound is known for its versatility in various chemical reactions and its significant role in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Imidazole-2-carbaldehyde hydrochloride can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles followed by dehydrative aromatization . Another method includes the reaction of 4-bromo-1H-imidazole with i-PrMgCl in dry THF, followed by the addition of n-BuLi .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis with enhanced efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Imidazole-2-carbaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The imidazole ring allows for substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products:
Oxidation: Imidazole-2-carboxylic acid.
Reduction: Imidazole-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1H-Imidazole-2-carbaldehyde hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and ligands.
Biology: The compound is employed in the study of enzyme inhibitors and protein interactions.
Industry: The compound is used in the fabrication of colorimetric chemosensors and other functional materials.
Mecanismo De Acción
The mechanism of action of 1H-Imidazole-2-carbaldehyde hydrochloride involves its interaction with various molecular targets. For instance, it acts as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is relevant in the treatment of type-2 diabetes . The compound’s aldehyde group allows it to form Schiff bases with amino acids, facilitating its role in biochemical pathways .
Comparación Con Compuestos Similares
- 1H-Imidazole-4-carbaldehyde
- 1-Methyl-2-imidazolecarboxaldehyde
- 2-Imidazolecarboxaldehyde
Comparison: 1H-Imidazole-2-carbaldehyde hydrochloride is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to 1H-Imidazole-4-carbaldehyde, it has different electronic properties and reactivity due to the position of the aldehyde group. The presence of a methyl group in 1-Methyl-2-imidazolecarboxaldehyde alters its steric and electronic characteristics, making it suitable for different applications .
Propiedades
Fórmula molecular |
C4H5ClN2O |
|---|---|
Peso molecular |
132.55 g/mol |
Nombre IUPAC |
1H-imidazole-2-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C4H4N2O.ClH/c7-3-4-5-1-2-6-4;/h1-3H,(H,5,6);1H |
Clave InChI |
SLMXHLWNDOAYHM-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N1)C=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


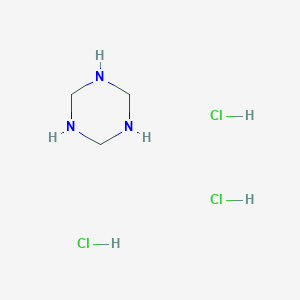

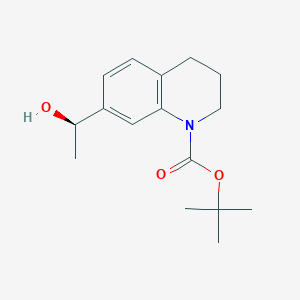
![6-(3-Nitrophenyl)-2-[(propan-2-yl)amino]quinazolin-7(1H)-one](/img/structure/B12936928.png)

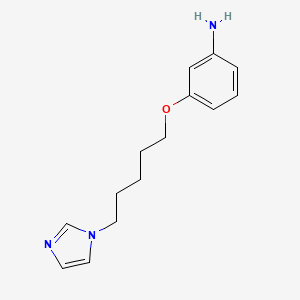
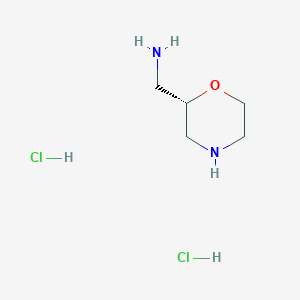
![Ethyl [4-(9H-beta-carbolin-1-yl)phenyl]carbamate](/img/structure/B12936945.png)
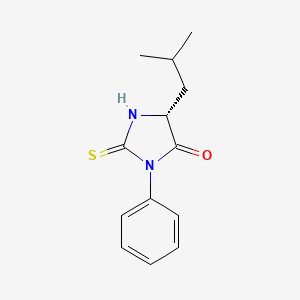
![6'-Fluorospiro[cyclopentane-1,3'-indolin]-2'-one](/img/structure/B12936958.png)

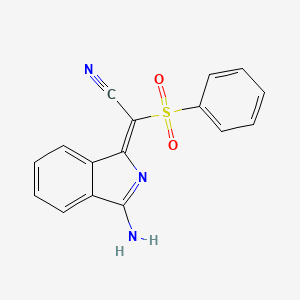
![Bicyclo[2.1.1]hexan-5-one](/img/structure/B12936980.png)
